Regioisomeric Impact on CRTH2 Antagonist Scaffold: 2-Naphthyl vs. 1-Naphthyl Derivatives
In the patent literature defining naphthylacetic acid CRTH2 antagonists, the 2-naphthyl moiety is the preferred and exemplified regioisomer [1]. The 1-naphthyl analog (CAS 885274-72-6) is not claimed or exemplified in the core patent family (WO2010055006) [1]. This structural selectivity is underscored by the fact that the 2-naphthyl derivative is consistently used as a key intermediate in the synthesis of potent CRTH2 antagonists, while the 1-naphthyl isomer is primarily marketed as a separate, non-interchangeable research chemical .
| Evidence Dimension | Presence in CRTH2 Antagonist Patent Claims |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified in WO2010055006A1 as part of formula I |
| Comparator Or Baseline | 1-naphthyl isomer (CAS 885274-72-6): Not claimed or exemplified |
| Quantified Difference | Qualitative difference in patent standing |
| Conditions | WO2010055006A1, claims 1-30 |
Why This Matters
Selection of the 2-naphthyl isomer is mandatory for reproducing patented CRTH2 antagonist lead compounds, as the 1-naphthyl analog is not supported by the enabling disclosure.
- [1] Hoffmann-La Roche Inc. Naphthylacetic acids used as crth2 antagonists or partial agonists. WO Patent WO2010055006A1, 2010. View Source
